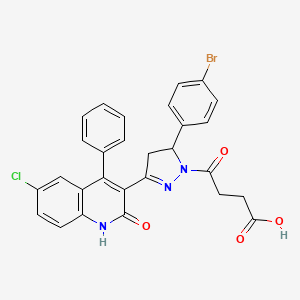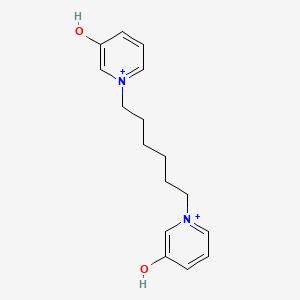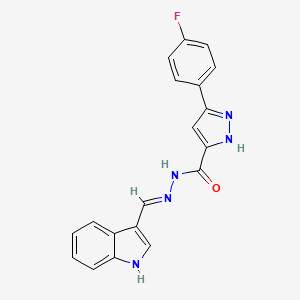![molecular formula C21H23N3O B11658362 (1Z)-1-{(2E)-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydrazinylidene}-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11658362.png)
(1Z)-1-{(2E)-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydrazinylidene}-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate hydrazine derivative, followed by cyclization to form the tetrahydroisoquinoline ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives
Scientific Research Applications
(1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research explores its potential as a drug candidate for treating diseases due to its unique structural features.
Industry: It is investigated for use in materials science, particularly in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Heparinoid: Compounds similar to heparin, found in marine organisms, with anticoagulant and fibrinolytic properties.
Uniqueness
(1Z)-1-[(2E)-2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a methoxyphenyl group and a tetrahydroisoquinoline core makes it distinct from other similar compounds, offering unique opportunities for research and application.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C21H23N3O/c1-21(2)15-17-8-4-5-9-19(17)20(23-21)24-22-14-6-7-16-10-12-18(25-3)13-11-16/h4-14H,15H2,1-3H3,(H,23,24)/b7-6+,22-14+ |
InChI Key |
MXOGUZOOEYUPHV-WVBMQZLASA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C=C/C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC=CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-ethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11658284.png)
![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11658291.png)

![dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11658298.png)
![N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11658306.png)
![methyl 4-[({[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11658314.png)

![Methyl 4-ethyl-2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11658325.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658328.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658335.png)
![dimethyl 2-[1-(biphenyl-2-ylcarbonyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11658343.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658351.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B11658355.png)

